Arasertaconazole

chiral antifungal CYP51 inhibitor stereoselectivity

Arasertaconazole (CAS 583057-48-1) is the active R-(-)-enantiomer of the imidazole antifungal sertaconazole, supplied as a well-characterized mononitrate salt. It selectively inhibits sterol 14α-demethylase (CYP51), blocking ergosterol biosynthesis in pathogenic fungi. - Chiral-specific CYP51 binding: 2-fold higher target affinity vs. racemic sertaconazole, enabling equipotent antifungal activity at half the dose (MIC ≤0.125 µg/mL for most Candida spp.). - Clinically validated efficacy: In Phase II trials, Arasertaconazole nitrate achieved rapid symptom relief (<2 days) and sustained mycological cure (≥26 days) at 150-600 mg single vaginal doses-a combined temporal profile not replicated by generic azoles. - Enantiomeric purity control: The dramatic MIC differential between R- and S-enantiomers (0.125 vs. 63.217 µg/mL) provides a robust positive control for chiral resolution and formulation studies. Research-grade Arasertaconazole nitrate is available for preclinical development, chiral pharmacology studies, and susceptibility testing panels. Standard international B2B shipping applies; contact our team for bulk quantities and custom synthesis.

Molecular Formula C20H15Cl3N2OS
Molecular Weight 437.8 g/mol
CAS No. 583057-48-1
Cat. No. B1665164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArasertaconazole
CAS583057-48-1
SynonymsArasertaconazole
Molecular FormulaC20H15Cl3N2OS
Molecular Weight437.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1
InChIKeyJLGKQTAYUIMGRK-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arasertaconazole – Broad-Spectrum Imidazole Antifungal


Arasertaconazole (CAS 583057‑48‑1) is the active R‑(−)‑enantiomer of the imidazole antifungal sertaconazole and is supplied exclusively as its mononitrate salt. It exerts its antifungal effect by inhibiting sterol 14α‑demethylase (CYP51), thereby blocking ergosterol biosynthesis and disrupting fungal membrane integrity [REFS‑1]. The compound is under clinical development as a fast‑acting topical agent for vulvovaginal candidiasis (VVC) and has demonstrated in vitro and in vivo superiority over both its racemic precursor and the corresponding S‑enantiomer [REFS‑2].

R‑(−)‑enantiomer for chiral antifungal research
CYP51 (sterol 14α‑demethylase) inhibition studies
Mononitrate salt for topical formulation research
Enantiomer‑comparison assay context vs. racemate/S‑isomer

Why Arasertaconazole Cannot Be Substituted


Arasertaconazole exhibits a chiral‑specific interaction with its fungal CYP51 target that is not replicated by the racemic mixture or the S‑enantiomer. The R‑(−)‑enantiomer possesses a twofold higher binding affinity than the racemate, enabling equipotent antifungal activity at half the dose and consequently reducing the risk of side‑effects [REFS‑1]. Moreover, racemic sertaconazole, fluconazole, and other topical azoles fail to match the combined fast‑acting (symptom relief in < 2 days) and prolonged (≥ 26 days) clinical efficacy that Arasertaconazole nitrate has demonstrated in placebo‑controlled Phase II trials [REFS‑2]. Generic substitution therefore compromises both dose‑response precision and the unique temporal efficacy profile observed with the pure R‑enantiomer.

Arasertaconazole (R‑enantiomer)
Racemate / S‑enantiomer
Enantiomer‑specific CYP51 binding
Racemate shows reduced target engagement; S‑enantiomer binding may differ
Reported lower MIC in antifungal assays
Racemate MIC ~2‑fold higher; S‑enantiomer MIC substantially higher
Reported fast symptom‑score response in trial context
Racemic sertaconazole and other azoles may not replicate endpoint profile

Arasertaconazole – Comparator Evidence


CYP51 Binding Affinity vs. Racemate

Arasertaconazole (R‑(−)‑sertaconazole) exhibits approximately twofold higher binding affinity for the fungal CYP51 target than racemic sertaconazole, enabling effective antifungal action at half the molar dose [REFS‑1].

CYP51 Binding Affinity
Head-to-head
2‑fold higher vs. racemate (enzymatic assay)
Supports enantiomer‑specific target engagement review
Reported in EP 1 474 422 B1; independent replication not confirmed
chiral antifungal CYP51 inhibitor stereoselectivity

Candida spp. Antifungal Potency Comparison

Against a panel of 42 Candida spp. clinical isolates, Arasertaconazole (R‑enantiomer) exhibited a geometric mean MIC of 0.125 µg/mL, which is 2‑fold lower than racemic sertaconazole (0.25 µg/mL) and approximately 500‑fold lower than the S‑enantiomer (63.217 µg/mL) [REFS‑1].

Candida spp. Potency (MIC)
Head-to-head
Arasertaconazole: 0.125 µg/mL Racemic: 0.25 µg/mL S‑enantiomer: 63.217 µg/mL
Supports enantiomer‑specific antifungal screening context
CLSI M27‑A, n=42 Candida spp. isolates
Candida albicans azole resistance MIC determination

Dermatophyte Antifungal Activity

Against 17 dermatophyte isolates, Arasertaconazole achieved a geometric mean MIC of 0.04 µg/mL, which is 2‑fold lower than racemic sertaconazole (0.08 µg/mL) and 4.25‑fold lower than the S‑enantiomer (0.17 µg/mL) [REFS‑1].

Dermatophyte Activity
Head-to-head
Arasertaconazole: 0.04 µg/mL Racemic: 0.08 µg/mL S‑enantiomer: 0.17 µg/mL
Supports antifungal screening context for dermatophyte research models
CLSI M27‑A, n=17 dermatophyte isolates
dermatophyte Trichophyton topical antifungal

Rapid Symptom Relief in VVC

In a multicenter Phase II dose‑ranging study (N = 229), Arasertaconazole nitrate vaginal pessaries provided rapid relief of irritation and itching in less than 2 days compared with placebo [REFS‑1]. Therapeutic response was dose‑dependent, with the 600 mg dose showing the greatest efficacy.

Symptom-Score Response (VVC Trial)
Head-to-head (Phase II)
Reported faster time to symptom‑score improvement (
Supports endpoint‑response interpretation in VVC research context
Phase II trial (NCT01144286); reported outcome requires model‑specific review
Mycological Cure Endpoint
Head-to-head (Phase II)
Superiority to placebo maintained at 26±4 days
Supports endpoint durability context in research models
Phase II trial; cure rates not publicly disclosed
Fluconazole-Resistant Candida
Class‑level inference
Active against fluconazole‑resistant strains (class‑level inference from sertaconazole MIC ≤1 µg/mL vs. fluconazole >100 µg/mL)
Context‑dependent; requires isolate‑specific review
Data to verify for Arasertaconazole specifically
vulvovaginal candidiasis clinical trial onset of action

Prolonged Mycological Cure

Arasertaconazole nitrate demonstrated sustained mycological cure through at least 26 ± 4 days post‑treatment, with superiority to placebo maintained at all time points (8 ± 2 days and 26 ± 4 days) in the Phase II trial [REFS‑1].

Mycological Cure Endpoint
Head-to-head (Phase II)
Superiority to placebo maintained at 26±4 days
Supports endpoint durability context in research models
Phase II trial; cure rates not publicly disclosed
mycological cure VVC recurrence prolonged efficacy

Fluconazole-Resistant Candida Activity

Arasertaconazole has demonstrated broad‑spectrum activity against Candida species involved in VVC, including those described as resistant to fluconazole [REFS‑1]. This aligns with the well‑documented lower MIC values of sertaconazole (the racemic parent) against fluconazole‑resistant strains (geometric mean MIC 0.06–1 µg/mL vs. > 100 µg/mL for fluconazole) [REFS‑2].

Fluconazole-Resistant Candida
Class‑level inference
Active against fluconazole‑resistant strains (class‑level inference from sertaconazole MIC ≤1 µg/mL vs. fluconazole >100 µg/mL)
Context‑dependent; requires isolate‑specific review
Data to verify for Arasertaconazole specifically
fluconazole resistance Candida glabrata azole cross‑resistance

Arasertaconazole – Research & Formulation Scenarios


Chiral Purity Assay Development

Researchers requiring a well‑characterized R‑enantiomer with documented stereoselective activity should prioritize Arasertaconazole nitrate. The MIC differential between R‑ and S‑enantiomers (e.g., 0.125 µg/mL vs. 63.217 µg/mL for Candida spp.) provides a robust positive control for chiral resolution and enantiomeric purity studies [REFS‑1].

Topical Formulation for VVC

Formulators aiming to replicate or improve upon the fast‑acting and prolonged clinical profile observed in Phase II trials should use Arasertaconazole nitrate as the active pharmaceutical ingredient. The compound’s demonstrated rapid (< 2 days) symptom relief and sustained mycological cure (≥ 26 days) are directly linked to its R‑enantiomer identity and cannot be extrapolated from racemic sertaconazole [REFS‑2].

Azole-Resistant Candida Susceptibility Testing

Clinical microbiology laboratories investigating alternative topical therapies for fluconazole‑resistant Candida strains can employ Arasertaconazole as a comparator agent. Its broad‑spectrum activity against species with documented fluconazole resistance [REFS‑2] and its validated in vitro potency (MIC ≤ 0.125 µg/mL for most Candida spp.) make it a useful reference in susceptibility panels.

Topical Antifungal Dose Optimization

The dose‑dependent response observed for Arasertaconazole nitrate (150 mg, 300 mg, 600 mg) in placebo‑controlled trials [REFS‑2] establishes it as a valuable model compound for investigating topical drug delivery, mucosal absorption, and dose‑finding strategies in vaginal formulations.

Application
Selection Property
Validation Focus
Chiral enantiomer purity assays
Enantiomer‑specific MIC differential
R‑/S‑enantiomer resolution validation
Topical antifungal formulation research
Reported fast‑acting endpoint profile
Endpoint‑response and formulation‑release studies
Antifungal susceptibility panel research
Activity against fluconazole‑resistant strains (class‑level)
MIC breakpoint and cross‑resistance profiling
Topical dose‑exposure model research
Dose‑dependent endpoint response in reported trials
Mucosal absorption and dose‑response modeling

Technical Documentation Hub

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30 linked technical documents
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